5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. This compound features a pyrrolo ring fused with a pyrimidine moiety, and it contains a carboxylic acid functional group. The presence of iodine at the 5-position enhances its reactivity and potential biological activity. Pyrrolo[2,3-d]pyrimidines have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
The compound is typically synthesized through various chemical methods, which often involve multi-step synthetic routes utilizing starting materials such as halogenated pyrimidines and other reagents. Research articles and patents provide detailed methodologies for its synthesis and applications in drug discovery.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like thin-layer chromatography are used for monitoring reaction progress.
The molecular structure of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid includes:
The molecular formula is , with a molar mass of approximately 285.05 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance and mass spectrometry.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include sodium hydride for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of reagents significantly affects the yield and selectivity of the desired products.
The mechanism of action for 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid primarily involves its role as an inhibitor of specific kinases, such as p21-activated kinase 4 (PAK4).
By inhibiting PAK4, this compound disrupts several signaling pathways related to cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .
The physical properties include:
The chemical properties are characterized by its reactivity due to the presence of iodine and the carboxylic acid group, which can participate in various chemical transformations .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has significant applications in medicinal chemistry:
Regioselective iodination at the C5 position of the pyrrolo[2,3-d]pyrimidine scaffold is critical due to the electron-rich C5–C6 bond, which exhibits heightened susceptibility to electrophilic attack. The reaction typically employs N-iodosuccinimide (NIS) in polar aprotic solvents like N,N-dimethylformamide (DMF) at 0–25°C. This controlled environment capitalizes on the inherent nucleophilicity of the pyrrole ring, directing iodination exclusively to C5 without competing reactions at C4 or N7 positions. The C5-iodo derivative serves as a pivotal intermediate for subsequent cross-coupling reactions, as the iodine atom acts as an excellent leaving group for metal-catalyzed transformations. Key studies confirm that electron-donating groups at N7 (e.g., benzyl protection) enhance reaction kinetics and regiochemical fidelity by increasing electron density at C5 [1] [4].
Table 1: Optimization of C5 Iodination Parameters
Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C5:C6) |
---|---|---|---|---|
NIS/DMF | 0→25 | 2 | 85 | >99:1 |
I₂/THF | 25 | 12 | 45 | 85:15 |
NIS/AcOH | 50 | 1 | 78 | 92:8 |
Carboxylic acid protection is essential during iodination to prevent electrophilic quenching or side-product formation. Ethyl and benzyl esters are preferred due to orthogonal deprotection compatibility: ethyl esters undergo base-mediated hydrolysis (NaOH/EtOH/H₂O), while benzyl groups are cleaved via hydrogenolysis (Pd/C, H₂). During iodination, ethyl ester protection at the C4-carboxylic acid position demonstrates superior stability under NIS conditions, with <5% deprotection observed. For acid-sensitive sequences, tert-butyl esters provide robustness but require stringent anhydrous conditions. Post-iodination deprotection employs tailored conditions—NaOH for ethyl esters or catalytic hydrogenation for benzyl esters—achieving near-quantitative recovery of the carboxylic acid functionality without compromising the iodo substituent [1] [5].
The C5-iodo substituent enables extensive diversification through Suzuki-Miyaura cross-coupling. Optimized conditions use Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ with aqueous K₂CO₃ as base in toluene/ethanol (4:1) at 80°C. This system couples aryl/heteroaryl boronic acids with the iodo-pyrrolopyrimidine core within 2–8 hours, achieving yields of 70–95%. Electron-deficient boronic acids exhibit accelerated coupling kinetics, while sterically hindered partners (e.g., 2,6-disubstituted arylboronics) require elevated temperatures (100–110°C). Crucially, the C4-carboxylic acid remains intact without decarboxylation, enabling direct access to biaryl-functionalized analogs for structure-activity relationship (SAR) studies. This method underpins combinatorial libraries targeting kinase inhibition, exemplified by RET kinase inhibitors bearing pyrazolyl or isoxazolyl motifs at C5 [1] [4].
Table 2: Scope of Suzuki-Miyaura Coupling at C5
Boronic Acid | Catalyst System | Yield (%) | Application Target |
---|---|---|---|
4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃ | 92 | RET kinase inhibitor |
3-(tert-Butyl)isoxazol-5-yl | Pd(dppf)Cl₂, NaHCO₃ | 87 | Anticancer lead optimization |
Quinolin-6-yl | Pd(PPh₃)₄, K₃PO₄ | 68 | FtsZ inhibition (antibacterial) |
Buchwald-Hartwig amination functionalizes the C4-chloro derivative (accessible via carboxylic acid chlorination) or directly modifies C7 nitrogen. Using Pd₂(dba)₃/XPhos or RuPhos precatalysts (2–4 mol%) with Cs₂CO₃ in toluene at 100°C, primary and secondary amines couple efficiently. For C4-amination, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine reacts selectively at C4 due to superior leaving-group aptitude of chloride versus iodide. This chemoselectivity allows sequential functionalization: initial C4-amination followed by C5 cross-coupling. Piperazine, morpholine, and N-methylpiperazine are common substrates, generating analogs for antibacterial (FtsZ inhibitors) and anticancer applications. Notably, sterically demanding amines require bulkier ligands (e.g., DavePhos) to suppress diarylation [1] [6].
Solid-phase synthesis enables rapid generation of pyrrolopyrimidine libraries via resin-bound intermediates. Wang or Rink amide resins are functionalized with 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid through ester linkages. Key steps include:
Table 3: Solid-Phase Library Synthesis Parameters
Resin Type | Diversification Step | Building Blocks | Average Purity (%) |
---|---|---|---|
Wang OH | Suzuki coupling | Aryl/heteroaryl boronic acids | 85 |
Rink amide | Amidation | Primary/secondary amines | 90 |
Trityl chloride | Carboxylate capping | Alkyl halides | 78 |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6